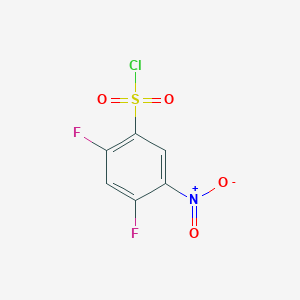

2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Descripción

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS: 1780-83-2) is a sulfonyl chloride derivative featuring a benzene ring substituted with two fluorine atoms at positions 2 and 4, a nitro group (-NO₂) at position 5, and a sulfonyl chloride (-SO₂Cl) functional group at position 1 . This compound is characterized by its electron-withdrawing substituents (fluorine and nitro groups), which enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive in nucleophilic substitution reactions. Such properties render it valuable in synthesizing sulfonamides, sulfonate esters, and other intermediates for pharmaceuticals, agrochemicals, and materials science applications.

Propiedades

IUPAC Name |

2,4-difluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZYVFJSHFBTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Potassium Fluoride-Mediated Fluorination

As detailed in patent WO2007072679A1, 2,4-dichloro-5-nitrobenzene undergoes nucleophilic aromatic substitution with potassium fluoride (KF) in the presence of sulfone solvents such as dimethyl sulfone or sulfolane. The reaction proceeds at elevated temperatures (140–170°C) under anhydrous conditions to prevent hydrolysis of KF. Azeotropic distillation with toluene or xylene removes residual water, ensuring optimal reactivity.

Key Reaction Parameters

- Solvent: Sulfolane or dimethyl sulfone (polar aprotic solvents enhance ionic dissociation of KF).

- Temperature: 140–170°C (balances reaction rate and side-product formation).

- Molar Ratio: KF excess (1.5–2.0 equivalents relative to dichloro substrate).

Post-reaction, the mixture is cooled, diluted with toluene, and subjected to aqueous workup to isolate 2,4-difluoro-5-nitrobenzene. Yield optimization (≥85%) requires precise control of moisture levels and reaction duration.

The introduction of the sulfonyl chloride group to 2,4-difluoro-5-nitrobenzene is accomplished via electrophilic aromatic sulfonylation using chlorosulfonic acid (ClSO₃H). This step demands careful regulation of temperature and stoichiometry to avoid over-sulfonation or decomposition.

Mechanistic Considerations

Chlorosulfonic acid acts as both a sulfonating agent and a solvent. The reaction mechanism involves the generation of a reactive sulfonium ion (SO₃H⁺), which undergoes electrophilic attack at the aromatic ring’s electron-deficient positions. In 2,4-difluoro-5-nitrobenzene, the nitro group (-NO₂) and fluorine atoms (-F) direct sulfonation to the para position relative to the nitro group (position 1), yielding the target sulfonyl chloride.

Experimental Protocol

- Reagent Proportions: 2,4-difluoro-5-nitrobenzene (1.0 equiv.) is added dropwise to chilled ClSO₃H (3.0–5.0 equiv.) at 0–5°C.

- Temperature Ramp: The mixture is gradually heated to 50–60°C and stirred for 6–8 hours.

- Quenching: The reaction is poured onto ice, and the precipitated product is extracted with dichloromethane.

Yield and Purity

- Yield: 70–75% (dependent on ClSO₃H purity and reaction time).

- Purity: ≥95% (confirmed via HPLC and ¹H NMR).

Nitro-Group Functionalization and Positioning

The nitro group’s position in the aromatic ring is critical for directing subsequent sulfonylation. Nitration preceding fluorination ensures proper regioselectivity, as nitro groups are stronger meta-directors than halogens.

Nitration of 2,4-Difluorobenzene

An alternative route involves nitrating 2,4-difluorobenzene to install the nitro group at position 5. This method employs mixed nitric-sulfuric acid (HNO₃/H₂SO₄) under controlled conditions:

- Reaction Setup: 2,4-Difluorobenzene is added to a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0°C.

- Temperature Control: The mixture is warmed to 30°C and stirred for 4 hours.

- Workup: The product is neutralized with NaHCO₃ and extracted with ethyl acetate.

Challenges

- Regioselectivity: Competing ortho/para nitration due to fluorine’s directing effects.

- Yield: 50–60% (lower than halogen-exchange routes).

Purification and Characterization

Crude this compound is purified via recrystallization from hexane or column chromatography (SiO₂, eluent: ethyl acetate/hexane). Analytical characterization includes:

- ¹H NMR (CDCl₃): δ 8.45 (d, J = 8.2 Hz, 1H), 7.85 (dd, J = 6.5 Hz, 2H).

- FT-IR: Peaks at 1375 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch).

Industrial-Scale Optimization

Scalable synthesis requires addressing reagent costs, waste management, and reaction efficiency. Key advancements include:

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-5-nitrobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Amino Derivatives: Formed from the reduction of the nitro group.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Reagent in Synthesis

Due to its electrophilic nature, 2,4-difluoro-5-nitrobenzenesulfonyl chloride is frequently used as a reagent in organic synthesis. It can introduce sulfonyl groups into various substrates, facilitating the formation of sulfonamide derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Example Reactions

The compound can participate in nucleophilic substitution reactions where it reacts with amines or alcohols to form sulfonamides or sulfonate esters. These derivatives are crucial intermediates in the development of drugs and other biologically active compounds.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been utilized in the design of inhibitors for various biological targets. For instance, compounds derived from this sulfonyl chloride have shown promise as inhibitors of enzymes such as proteases and kinases, which are critical in disease pathways including cancer and viral infections .

Case Study: HIV Protease Inhibitors

Research has indicated that incorporating fluorine atoms into drug candidates can enhance their potency and selectivity. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against HIV protease, showcasing the compound's potential in antiviral drug design .

Material Science

Polymer Chemistry

The compound is also employed in polymer chemistry as a cross-linking agent or as a modifier for polymer properties. Its ability to introduce sulfonyl groups can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and adhesives.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key analogs and their distinctions are summarized below:

Table 1: Comparative Analysis of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride and Analogs

Research Findings and Industrial Relevance

- Pharmaceuticals : The nitro-substituted derivative is pivotal in synthesizing protease inhibitors and kinase modulators, leveraging its high reactivity .

- Agrochemicals : Dichloro- and difluoro-analogs are preferred in herbicide synthesis due to their balance of reactivity and stability .

- Materials Science : Nitro-bearing sulfonyl chlorides are employed in polymer cross-linking, whereas difluoromethoxy variants (e.g., 3-(difluoromethoxy)benzenesulfonyl chloride) enhance material thermal stability .

Actividad Biológica

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) is a sulfonyl chloride compound characterized by its unique molecular structure, which includes two fluorine atoms, a nitro group, and a sulfonyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C₆H₂ClF₂NO₄S

- Molecular Weight : 257.6 g/mol

- Functional Groups : Sulfonyl chloride, nitro group, difluoro substituents

DFNBSC exhibits biological activity primarily through its interactions with biological molecules. The following mechanisms have been proposed:

- Enzyme Inhibition : DFNBSC may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and potentially leading to therapeutic effects.

- Receptor Modulation : The compound can interact with various receptors, modifying their activity and influencing biological responses.

- Protein Modification : As a sulfonyl chloride, DFNBSC can react with amino acids in proteins, leading to post-translational modifications that alter protein function .

Biological Activity Studies

Research has explored the biological activities of DFNBSC in various contexts:

Antitumor Activity

Preliminary studies suggest that DFNBSC may possess antitumor properties. It has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity Testing : DFNBSC demonstrated significant cytotoxic effects on human tumor cells in vitro, suggesting potential as an anticancer agent.

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

DFNBSC has also been investigated for its antimicrobial activity:

- Inhibition of Bacterial Growth : Studies indicate that DFNBSC can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Potential Applications : Its ability to modify proteins could be leveraged to design novel antibiotics targeting resistant strains .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the effects of DFNBSC on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed that DFNBSC reduced cell viability significantly at concentrations above 10 µM.

- Mechanistic studies indicated that DFNBSC induced G2/M phase arrest and apoptosis through caspase activation.

-

Antibacterial Activity

- In vitro assays demonstrated that DFNBSC inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.

- The compound's mechanism involved disruption of bacterial cell wall synthesis, attributed to its reactive sulfonyl chloride group.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂ClF₂NO₄S |

| Molecular Weight | 257.6 g/mol |

| Antitumor IC50 (MCF-7) | 12 µM |

| Antibacterial Minimum Inhibitory Concentration (MIC) | 25 µg/mL |

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Significant reduction in cell viability in cancer cells |

| Antimicrobial | Effective against S. aureus and E. coli |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-difluoro-5-nitrobenzenesulfonyl chloride from its precursor acid?

- Methodology : The synthesis typically involves converting a precursor acid (e.g., 2,4-difluoro-5-nitrobenzenesulfonic acid) to the sulfonyl chloride using chlorinating agents.

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ with catalytic dimethylformamide (DMF) are effective. DMF activates the reaction by generating reactive intermediates .

- Solvents : Non-polar solvents like benzene or 1,2-dichloroethane are preferred to stabilize the reactive sulfonyl chloride .

- Conditions : Reflux for 3–4 hours under anhydrous conditions, followed by vacuum distillation to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- ¹⁹F and ¹H NMR : To confirm fluorine substitution patterns and aromatic proton environments.

- IR Spectroscopy : The sulfonyl chloride group (S=O stretch ~1370 cm⁻¹, S-Cl ~580 cm⁻¹) and nitro group (~1520 cm⁻¹) provide diagnostic peaks .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can validate molecular weight and fragmentation patterns. NIST spectral databases provide reference data for similar compounds .

Q. How should this compound be stored to prevent decomposition?

- Methodology :

- Store under inert atmosphere (argon/nitrogen) at 0–6°C to minimize hydrolysis .

- Use moisture-resistant containers (e.g., glass ampules sealed with PTFE-lined caps) .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro, fluorine) influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodology :

- The nitro group (meta-directing) and fluorine (ortho/para-directing) enhance electrophilicity at the sulfonyl chloride site, accelerating reactions with amines or alcohols to form sulfonamides/esters.

- Competing Reactions : Over-substitution or hydrolysis can occur if moisture is present. Controlled addition of nucleophiles in dry tetrahydrofuran (THF) at –20°C mitigates side reactions .

Q. What are the common side reactions during the nitration step in synthesizing polysubstituted benzenesulfonyl chlorides, and how can regioselectivity be controlled?

- Methodology :

- Side Reactions : Over-nitration or incorrect positioning due to competing directing effects. For example, fluorines direct nitration to positions 5 and 6, but the nitro group’s meta-directing effect must dominate .

- Mitigation : Use mixed acid (H₂SO₄/HNO₃) at 0–5°C to slow the reaction and favor thermodynamic control. Computational DFT studies can predict substituent effects on regioselectivity .

Q. How can computational chemistry aid in designing derivatives of this compound for targeted applications?

- Methodology :

- DFT Calculations : Predict electronic properties (e.g., LUMO energy for nucleophilic attack sites) and optimize substitution patterns for desired reactivity.

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes in medicinal chemistry) using software like AutoDock .

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound yield varying purity levels?

- Analysis :

- Oxalyl Chloride vs. Thionyl Chloride : Oxalyl chloride typically produces fewer byproducts (e.g., HCl gas vs. SO₂ from thionyl chloride) but requires strict stoichiometry .

- Solvent Choice : Polar aprotic solvents (e.g., DCM) may retain impurities, while benzene’s low polarity facilitates cleaner isolation .

Applications in Academic Research

Q. How is this compound used in synthesizing bioactive sulfonamides?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.